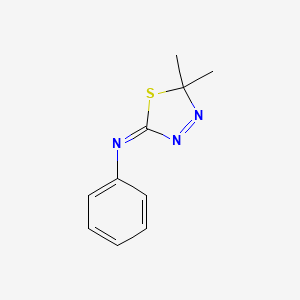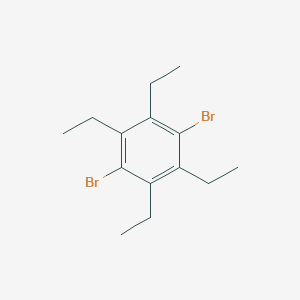
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C14H18N2O5. It is also known by other names such as 4’-tert-butyl-2’,6’-dimethyl-3’,5’-dinitroacetophenone and musk ketone . This compound is characterized by its aromatic ring structure with tert-butyl, dimethyl, and dinitro functional groups attached, making it a versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde typically involves nitration reactions. One common method includes the nitration of 2,6-dimethyl-4-tert-butylbenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to obtain the desired product in high purity .
Análisis De Reacciones Químicas
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde include:
2,6-Dimethyl-4-tert-butylbenzaldehyde: Lacks the nitro groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Similar structure but with an acetophenone group instead of an aldehyde group.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains additional functional groups, leading to different chemical properties and applications.
Propiedades
Número CAS |
99758-50-6 |
|---|---|
Fórmula molecular |
C13H16N2O5 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde |
InChI |
InChI=1S/C13H16N2O5/c1-7-9(6-16)8(2)12(15(19)20)10(13(3,4)5)11(7)14(17)18/h6H,1-5H3 |
Clave InChI |
MDUITPGWGOPWKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)






![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)




